4'-Fluoro-2'-(trifluoromethyl)propiophenone
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Overview
Description
4’-Fluoro-2’-(trifluoromethyl)propiophenone is an organic compound with the molecular formula C10H8F4O It is a derivative of propiophenone, characterized by the presence of a fluoro group at the 4’ position and a trifluoromethyl group at the 2’ position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2’-(trifluoromethyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluoro-2-(trifluoromethyl)benzoyl chloride and propionic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 4’-Fluoro-2’-(trifluoromethyl)propiophenone follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and advanced purification techniques such as distillation and recrystallization to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2’-(trifluoromethyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4’-fluoro-2’-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4’-fluoro-2’-(trifluoromethyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-2’-(trifluoromethyl)propiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-(trifluoromethyl)propiophenone depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4’-Fluoropropiophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2’-(Trifluoromethyl)propiophenone: Lacks the fluoro group, affecting its overall chemical behavior.
4’-Chloro-2’-(trifluoromethyl)propiophenone: Substitutes the fluoro group with a chloro group, leading to variations in reactivity and applications.
Uniqueness
4’-Fluoro-2’-(trifluoromethyl)propiophenone is unique due to the combined presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[4-fluoro-2-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLZDUZBHFEOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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